4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with morpholine and oxopropan groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of substituted quinolines through intramolecular Friedel–Crafts alkylation of haloacetyl derivatives . The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where primary amines can replace the morpholine group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: N2H4·H2O in aqueous medium.
Substitution: Primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline-2,4-diones.
Reduction: Corresponding alcohols.
Substitution: Amino-substituted quinolines.
Scientific Research Applications
4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antitumor agent.
Medicine: Explored for its anticoagulant properties by inhibiting blood coagulation factors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to its ability to inhibit blood coagulation factors Xa and XIa . The compound binds to the active sites of these enzymes, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6,8-Trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other quinoline derivatives, this compound exhibits a combination of anticoagulant and potential antibacterial activities, making it a versatile molecule for various applications.
Properties
IUPAC Name |
4,6,8-trimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-9-14(3)18-16(10-12)13(2)11-17(22)21(18)15(4)19(23)20-5-7-24-8-6-20/h9-11,15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUFTGGEQCONDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2C(C)C(=O)N3CCOCC3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.